2-Chloro-1-ethyl-3-methyl-1H-indole
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Overview
Description
2-Chloro-1-ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-1-ethyl-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
2-Chloro-1-ethyl-3-methyl-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce various indoline derivatives .
Scientific Research Applications
2-Chloro-1-ethyl-3-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and metabolism.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethyl-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Chloro-1-ethyl-3-methyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole: Known for its use in synthesizing pharmaceuticals.
2-Methyl-1H-indole: Studied for its antimicrobial properties.
3-Methyl-1H-indole: Investigated for its role in plant growth regulation.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12ClN |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloro-1-ethyl-3-methylindole |
InChI |
InChI=1S/C11H12ClN/c1-3-13-10-7-5-4-6-9(10)8(2)11(13)12/h4-7H,3H2,1-2H3 |
InChI Key |
GMYDZFGDHDGDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C |
Origin of Product |
United States |
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